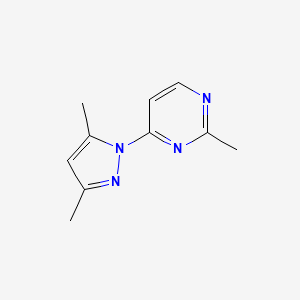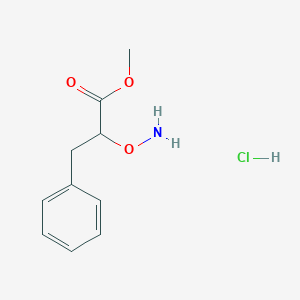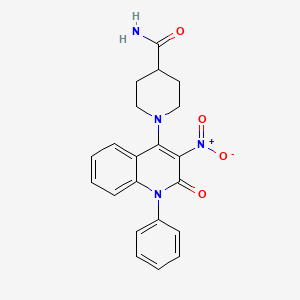
2-(4-クロロフェニル)-8-メチルキノリン-4-カルボヒドラジド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(4-Chlorophenyl)-8-methylquinoline-4-carbohydrazide” is a complex organic molecule that contains a quinoline ring, a carbohydrazide group, and a chlorophenyl group. Quinolines are aromatic compounds that are often used in medicinal chemistry due to their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring, which is a fused ring system containing a benzene ring and a pyridine ring. The carbohydrazide group would introduce additional nitrogen and oxygen atoms, and the chlorophenyl group would introduce a chlorine atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The quinoline ring might undergo electrophilic substitution reactions, while the carbohydrazide group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar carbohydrazide group and the halogen atom might increase its solubility in polar solvents .科学的研究の応用
- 調査結果:
- インビトロ抗菌活性: これらの誘導体は、グラム陽性菌とグラム陰性菌、および真菌種に対する抗菌活性を評価されました。 特に、化合物d1、d2、およびd3は有望な抗菌効果を示しました .
- 調査のハイライト:
- 分子ドッキング: 分子ドッキング研究は、化合物d1、d2、d3、d6、およびd7が特定のタンパク質標的(PDB ID:1JIJ、4WMZ、および3ERT)と有利に相互作用することを明らかにしました。 これらの化合物は、合理的薬物設計のためのリード候補として役立つ可能性があります .
- 幾何学的最適化: 計算研究は、Gasteiger-Marsili電荷とTriposフォースフィールドを使用して、2-(4-クロロフェニル)-5-メチルキノリン-4-カルボヒドラジドの分子構造を最適化しました .
- 薄膜の調製: 2,9-ビス[2-(4-クロロフェニル)エチル]アントラキノンジイソキノリン-1,3,8,10(2H、9H)テトラオン(Ch-diisoQ)の薄膜は、熱蒸着技術を使用して調製されました .
抗菌活性
抗がん特性
構造特性
薄膜アプリケーション
化学合成
作用機序
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as quinazolinones, have been shown to interact with their targets in a variety of ways . For instance, some quinazolinones have been found to exhibit antimicrobial activity by interacting with bacterial cells .
Biochemical Pathways
Similar compounds, such as ddt and its metabolites, have been shown to affect various biochemical pathways . For example, DDT and its metabolites have been found to be highly toxic to many aquatic vertebrate and invertebrate species .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties . For instance, some compounds have shown improved kinetic solubilities and were metabolically stable in vitro .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular level . For instance, some compounds have shown inhibitory effects on cellular events triggered by certain transcription factors .
Action Environment
Similar compounds, such as ddt, have been studied for their environmental impact . For instance, DDT and its metabolites have been found to persist in the environment due to their physicochemical properties .
将来の方向性
特性
IUPAC Name |
2-(4-chlorophenyl)-8-methylquinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c1-10-3-2-4-13-14(17(22)21-19)9-15(20-16(10)13)11-5-7-12(18)8-6-11/h2-9H,19H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSUZNKOPSQNHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[4-amino-6-[(4-methoxyphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2502965.png)


![5-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)ethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol](/img/structure/B2502969.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/no-structure.png)
![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B2502974.png)
![{[2-(4-Chlorophenoxy)-5-fluorophenyl]methyl}(ethyl)amine hydrochloride](/img/structure/B2502975.png)
![2-[(Furan-2-carbonyl)-amino]-4,5-dimethoxy-benzoic acid](/img/structure/B2502978.png)

![4-Chloro-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1h-pyrazol-3-amine hydrochloride](/img/structure/B2502981.png)

![(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate](/img/structure/B2502984.png)
![1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2502988.png)